(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL is a chiral compound with a specific stereochemistry, making it an important molecule in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a chiral amine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1S) enantiomer.
Final Product: The final step involves the purification of the compound to achieve high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and automated processes are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
HPHULVZWOLCSFD-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
Origin of Product |
United States |
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